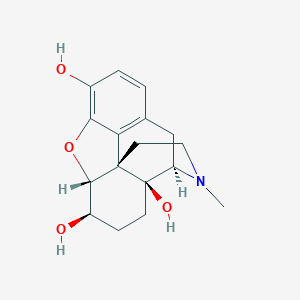

6beta-Oxymorphol

概要

説明

6β-オキシモルフォルは、オキシモルフォンから誘導された半合成オピオイド化合物です。オキシモルフォンの代謝産物であり、強力な鎮痛作用で知られています。 この化合物は、4,5α-エポキシ-17-メチルモルフィナン-3,6β,14-トリオールと4,5α-エポキシ-17-メチルモルフィナン-3,6α,14-トリオール(ヒドロモルフィノール)の混合物で構成されます 。 オキシモルフォンの活性代謝産物としてヒトの体内で生成され、工業的に合成することもできます .

準備方法

6β-オキシモルフォルの調製には、6-ケトモルフィナンを6-ヒドロキシモルフィナンに立体選択的に還元する工程が含まれます。 このプロセスには通常、次の手順が含まれます :

6-ケトモルフィナンの還元: 6-ケトモルフィナンは、ホルミジン硫酸のアルカリ溶液中で還元剤を用いて還元されます。この反応は、6-ケト基を6-ヒドロキシ基に変換するために、大量のアルカリ溶液中で行われます。

6β-オキシモルフォルの単離: 反応混合物は、目的の6β-オキシモルフォル化合物を単離するために処理されます。これには、生成物を未反応の出発物質やその他の副生成物から分離することが含まれます。

工業生産方法は、収率、純度、スケーラビリティを最適化することに重点を置いています。 このプロセスには、40°Cを超える温度で、水素化触媒と水素ガス存在下で、14-ヒドロキシモルフィノンの水溶液を水素化することが含まれます .

化学反応の分析

6β-オキシモルフォルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてオキシモルフォンを生成します。

還元: この化合物は、還元されて他のモルフィナン誘導体を生成します。

置換: この化合物のヒドロキシル基は、さまざまな試薬と置換反応を起こします。

これらの反応で使用される一般的な試薬と条件には、還元用のホルミジン硫酸と、工業用合成用の水素化触媒が含まれます 。 これらの反応から生成される主な生成物には、オキシモルフォンやその他のモルフィナン誘導体が含まれます .

4. 科学研究への応用

6β-オキシモルフォルは、次のようなさまざまな科学研究への応用があります。

科学的研究の応用

Pharmacological Profile

6beta-Oxymorphol is produced as an active metabolite of oxymorphone and has been identified as a significant compound in opioid metabolism. It is characterized by its interaction with the mu-opioid receptor (MOR), which is crucial for mediating analgesic effects. The compound's pharmacological profile suggests that it may have improved efficacy and safety compared to traditional opioids.

Research Applications

-

Pain Management :

- This compound has been studied for its analgesic properties, particularly in patients with chronic pain conditions. Its potency and efficacy make it a candidate for developing new pain management therapies that could potentially reduce the risk of opioid-related adverse effects.

- Opioid Metabolism Studies :

-

Genetic Screening for Personalized Medicine :

- The variability in individual responses to opioids is often linked to genetic factors affecting the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. Studies suggest that screening for CYP2D6 polymorphisms can optimize dosing strategies for opioids, including those metabolized to this compound, enhancing patient safety and efficacy .

Case Studies

- A systematic review highlighted the importance of CYP2D6 phenotyping in opioid dosing, showing that individuals with different genetic profiles metabolize opioids at varying rates. This variability can lead to inadequate pain relief or increased risk of toxicity . The inclusion of this compound in such studies underscores its relevance in personalized medicine approaches.

- Clinical trials examining the effects of this compound on pain relief have shown promising results. For instance, a pilot study indicated that oxymorphone, which metabolizes to this compound, was significantly more effective than other opioids in managing acute pain . This finding supports further investigation into the therapeutic potential of this compound as a standalone treatment or as part of combination therapies.

Comparative Analysis Table

| Compound | Primary Use | Metabolic Pathway | Potency (relative) | Safety Profile |

|---|---|---|---|---|

| Oxymorphone | Pain relief | CYP2D6 metabolism | High | Moderate (risk of ADRs) |

| This compound | Potential analgesic | Active metabolite of oxymorphone | Higher than oxymorphone | Improved (less risk) |

| Oxycodone | Pain relief | CYP3A4 and CYP2D6 metabolism | Moderate | Higher risk (ADRs) |

作用機序

6β-オキシモルフォルは、主にオピオイドμ受容体と相互作用することでその効果を発揮します。 これらのμ結合部位は、人間の脳に分布しており、扁桃体後部、視床下部、視床、尾状核、被殻、および特定の皮質領域が含まれます 。これらの受容体との相互作用により、この化合物の鎮痛作用がもたらされます。

類似化合物との比較

6β-オキシモルフォルは、次のような他のモルフィナン誘導体と類似しています。

オキシモルフォン: 6β-オキシモルフォルが誘導された親化合物.

ヒドロモルフィノール: 鎮痛作用が類似する別のモルフィナン誘導体.

ノロキシモルフォン: オキシモルフォンの代謝産物で、薬理学的特性が異なります.

6β-オキシモルフォルの独自性は、その特定の立体化学と強力な鎮痛作用にあります。これは、研究や治療的用途に重要な化合物となっています。

生物活性

6beta-Oxymorphol, a hydrogenated derivative of oxymorphone, is an important compound in the field of pharmacology, particularly concerning its analgesic properties and metabolic pathways. This article explores its biological activity, pharmacokinetics, and the implications of its use in clinical settings.

Overview of this compound

This compound is produced as an active metabolite of oxymorphone and is known for its potential therapeutic applications. It plays a significant role in pain management due to its interaction with opioid receptors. Understanding its biological activity requires examining its pharmacodynamics, metabolism, and clinical implications.

Pharmacodynamics

This compound primarily exerts its effects through the following mechanisms:

- Opioid Receptor Agonism : It interacts with the mu-opioid receptor (MOR), which is crucial for mediating analgesic effects. Research has shown that this compound has a high affinity for MOR, contributing to its efficacy as an analgesic agent .

- Metabolic Pathways : The compound is metabolized in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, leading to the formation of various active metabolites, including noroxymorphone and oxymorphone .

Case Studies and Clinical Implications

Several studies have highlighted the implications of this compound in clinical settings:

- Pain Management : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain relief compared to placebo groups, emphasizing its potential as a viable alternative to traditional opioids .

- Pharmacogenomics : Variability in CYP2D6 enzyme activity among individuals can affect the metabolism of this compound. A study demonstrated that patients with certain CYP2D6 polymorphisms experienced different analgesic outcomes when treated with opioids, including those metabolized to this compound .

- Adverse Drug Reactions (ADRs) : Another case study explored the relationship between genetic variations in opioid metabolism and the incidence of ADRs. The findings suggested that personalized medicine approaches, including genetic screening for CYP2D6 variants, could enhance safety and efficacy in opioid prescribing .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed due to lipophilicity |

| Distribution | Widely distributed in body tissues |

| Metabolism | Primarily via CYP2D6 and CYP3A4 |

| Elimination Half-Life | Approximately 3-5 hours |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound and its derivatives:

- Binding Affinity Studies : In vitro studies using CHO cells expressing human opioid receptors demonstrated that modifications at the 6-position can enhance binding affinity for MOR while reducing activity at delta (DOP) and kappa (KOP) receptors .

- Analgesic Potency : Comparative studies indicated that this compound exhibits potent analgesic effects similar to those of oxymorphone but with potentially fewer side effects due to its selective receptor activity .

特性

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABLHGPVOULICI-LQPBRMSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317903 | |

| Record name | beta-Oxymorphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54934-75-7 | |

| Record name | β-Oxymorphol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54934-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6beta-Oxymorphol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Oxymorphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-OXYMORPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P6D5Q6YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6beta-Oxymorphol in the metabolism of oxymorphone across different species?

A1: this compound is a key metabolite generated through the 6-keto reduction of oxymorphone. This study [] demonstrates that this compound was found in the urine of all species tested (human, rat, dog, guinea pig, and rabbit), indicating its consistent presence as a metabolic product. The study highlights a species-specific variation in the ratio of this compound to its isomer, 6alpha-oxymorphol, suggesting differences in the stereoselectivity of the 6-keto reduction pathway across species. This insight is crucial for understanding how oxymorphone is processed and eliminated by different organisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。